molecular formula C20H13FO2S B2660896 9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione CAS No. 951988-15-1

9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione

Cat. No.: B2660896
CAS No.: 951988-15-1
M. Wt: 336.38
InChI Key: ISKHLTYMPBZLJI-UHFFFAOYSA-N
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Description

9-(4-Fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione is a heterocyclic compound featuring a fused cyclopenta-furochromene scaffold substituted with a 4-fluorophenyl group and a thione (C=S) functional group at position 3. The 4-fluorophenyl substituent may enhance metabolic stability and influence intermolecular interactions due to fluorine’s electronegativity .

Properties

IUPAC Name

14-(4-fluorophenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaene-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FO2S/c21-12-6-4-11(5-7-12)17-10-22-18-9-19-15(8-16(17)18)13-2-1-3-14(13)20(24)23-19/h4-10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKHLTYMPBZLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=S)OC3=C2C=C4C(=C3)OC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 1,3-thiazolidine-2,4-dione in boiling ethanol containing piperidine can yield the desired compound . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective and scalable reagents, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione exhibit significant antimicrobial properties. Research has demonstrated that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study published in MDPI highlighted the synthesis of related compounds with promising antimicrobial activity against resistant strains of bacteria .

Anticancer Potential

The compound has shown potential as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. A specific study reported that derivatives of this compound were effective in reducing cell viability in breast cancer cells through mechanisms involving oxidative stress and apoptosis pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Research has suggested that it may inhibit pro-inflammatory cytokines and pathways, which could be beneficial for treating inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory disorders.

Neuroprotective Properties

Emerging research suggests that compounds similar to This compound may possess neuroprotective effects. Preliminary studies indicate potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing neuronal cell death and inflammation in the brain .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of This compound make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to emit light when an electric current is applied opens avenues for its application in display technologies and lighting solutions.

Photovoltaics

In the field of photovoltaics, this compound can be utilized as a dye-sensitizer in solar cells. Its structure allows for effective light absorption and conversion into electrical energy, contributing to advancements in renewable energy technologies.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityInhibition of bacterial and fungal growthEffective against resistant strains
Anticancer PotentialInduction of apoptosis in cancer cellsReduces cell viability in breast cancer cells
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokinesPotential treatment for chronic inflammatory diseases
Neuroprotective PropertiesReduction of neuronal cell deathBenefits observed in neurodegenerative disease models
OLEDsEmission of light when electrifiedPotential use in display technologies
PhotovoltaicsDye-sensitizer for solar cellsEffective light absorption for energy conversion

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of compounds derived from This compound , focusing on their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at various concentrations, suggesting potential for development into therapeutic agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that treatment with derivatives led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates, indicating the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. Detailed studies on its mechanism of action are essential to fully understand its biological effects and therapeutic potential.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Compound Substituent Functional Group Molecular Formula Molar Mass (g/mol)
Target compound 4-Fluorophenyl Thione (C=S) Not explicitly provided
9-(3-Methoxyphenyl)-...-one () 3-Methoxyphenyl Ketone (C=O) C₂₁H₁₆O₄ 332.355
9-(4-Methylphenyl)-...-one () 4-Methylphenyl Ketone (C=O) C₂₁H₁₆O₃ 316.35

The thione group in the target compound likely increases polarizability and nucleophilic reactivity compared to ketones, which could enhance binding to metal ions or biological targets .

Physicochemical Properties

Collision cross-section (CCS) data from and provide insights into structural compactness:
Table 2: Predicted CCS Values (Ų) for Adducts

Compound (Adduct) [M+H]+ [M+Na]+ [M-H]-
9-(4-Methylphenyl)-...-one () 169.3 186.9 178.2
6-Methyl-9-(4-methylphenyl)-...-one () 173.9 191.7 182.8

Biological Activity

The compound 9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione , also referred to as 9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one , is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H13FO3
  • Molecular Weight : 320.32 g/mol
  • IUPAC Name : 9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-thione
  • Structural Features : The compound features a bicyclic structure that integrates elements of furan and chromene derivatives, with a fluorophenyl group enhancing its pharmacological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. It may inhibit cell proliferation by interfering with the cell cycle.
  • Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against breast cancer cell lines, indicating potential for targeted cancer therapy.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory activity:

  • Research Findings : In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
  • Potential Applications : This property could be leveraged in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Antioxidant Activity

Another significant biological activity is its antioxidant potential:

  • Mechanism : The compound may scavenge free radicals and enhance the body’s antioxidant defenses.
  • Implications : This activity suggests potential applications in preventing oxidative stress-related diseases such as cardiovascular disorders.

Data Table of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits cell proliferation,
Anti-inflammatoryReduces pro-inflammatory cytokine production ,
AntioxidantScavenges free radicals; enhances antioxidant defenses ,

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step synthetic routes. Notable methods include:

  • Formation of the Chromene Core : Initial cyclization reactions to form the chromene backbone.
  • Introduction of Fluorophenyl Group : Electrophilic substitution reactions are employed to attach the fluorophenyl moiety.
  • Thione Formation : Conversion of ketone to thione via thioketone intermediates.

Q & A

Q. What are the recommended methods for synthesizing 9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A plausible route includes:

  • Step 1 : Formation of the fused furochromene backbone via acid-catalyzed cyclization.
  • Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Step 3 : Thione incorporation using Lawesson’s reagent or phosphorus pentasulfide. Purity should be verified via HPLC (>95%), and intermediates characterized by 1^1H/13^{13}C NMR and FTIR .

Q. How can the molecular structure of this compound be reliably characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key parameters include:

  • Crystallographic data : Space group, unit cell dimensions, and R-factor (e.g., R = 0.052 as in analogous structures) .
  • Complementary techniques : High-resolution mass spectrometry (HRMS) for molecular weight validation and 1^1H/13^{13}C NMR for functional group assignment.

Q. What functional groups in this compound are critical for its reactivity?

The thione group (-C=S) and fluorophenyl substituent dominate reactivity:

  • Thione : Participates in coordination chemistry (e.g., metal complexation for catalytic studies) and nucleophilic attacks.
  • 4-Fluorophenyl : Electron-withdrawing effects influence aromatic substitution patterns and π-π stacking interactions. Reactivity can be probed via thiophilic reagents (e.g., alkyl halides) or fluorophore-based assays .

Q. What preliminary biological assays are suitable for evaluating this compound?

Begin with in vitro antimicrobial screening (MIC assays against Gram+/Gram- bacteria, fungi) and cytotoxicity profiling (MTT assay on mammalian cell lines). Dose-response curves and IC50_{50} values should be statistically validated (e.g., triplicate trials, ANOVA) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), electron-donating groups (e.g., -OCH3_3), or heteroaromatic rings.
  • Assay design : Compare bioactivity (e.g., enzyme inhibition, antimicrobial potency) across analogs using dose-response matrices.
  • Computational tools : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or bacterial topoisomerases .

Q. How should contradictory data in biological activity reports be resolved?

  • Replicate experiments : Ensure consistency in assay conditions (pH, temperature, solvent controls).
  • Analytical validation : Use LC-MS to confirm compound stability under assay conditions.
  • Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure ligand-target binding kinetics .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Quantum mechanics/molecular mechanics (QM/MM) : To study electronic effects of the fluorophenyl group on binding.
  • Molecular dynamics (MD) simulations : Analyze conformational stability in lipid bilayers or protein active sites.
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What experimental approaches address the compound’s photostability and metabolic degradation?

  • Photostability : Expose to UV-Vis light (e.g., 254 nm for 24 hrs) and monitor degradation via HPLC-DAD.
  • Metabolic studies : Use liver microsomes (human/rat) to identify metabolites via UPLC-QTOF-MS.
  • Stabilization strategies : Co-crystallization with cyclodextrins or formulation in lipid nanoparticles .

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